2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

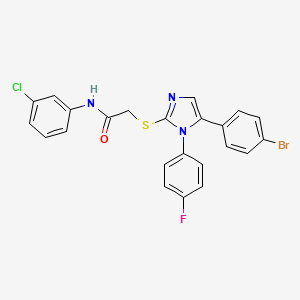

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide features a central imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-fluorophenyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further attached to a 3-chlorophenyl ring. The imidazole-thioether-acetamide scaffold is of interest due to its versatility in medicinal chemistry, particularly in targeting enzymes like cyclooxygenases (COX) or kinases .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrClFN3OS/c24-16-6-4-15(5-7-16)21-13-27-23(29(21)20-10-8-18(26)9-11-20)31-14-22(30)28-19-3-1-2-17(25)12-19/h1-13H,14H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEMDGGMHJRGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Compound A : 2-((1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)-N-(4-Chlorophenyl)Acetamide

- Key Differences :

- The imidazole’s 1-position substituent is allyl instead of 4-fluorophenyl.

- The acetamide is attached to a 4-chlorophenyl group (vs. 3-chlorophenyl in the target).

- The 4-chlorophenyl vs. 3-chlorophenyl substitution alters spatial orientation, possibly affecting binding interactions with target proteins.

Compound B : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide

- Key Differences :

- Imidazole substituents: 4-fluorophenyl (position 5) and 4-methoxyphenyl (position 1).

- Acetamide linked to a thiazole ring instead of chlorophenyl.

- Impact: The methoxy group enhances solubility via polarity but may reduce membrane permeability compared to halogens.

Modifications to the Acetamide Group

Compound C : 2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide

- Key Differences :

- Simpler structure lacking the imidazole-thioether moiety.

- Acetamide attached to a 3,4-difluorophenyl group.

- Impact :

Compound D : 2-{[1-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide

- Key Differences :

- Imidazole contains a hydroxymethyl group (position 5) and a 4-chlorobenzyl-substituted acetamide side chain.

- Acetamide linked to 2-fluorophenyl .

- The 2-fluorophenyl substituent may induce steric hindrance compared to 3- or 4-substituted analogs .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~522.8 g/mol | ~507.7 g/mol | ~488.5 g/mol | ~328.2 g/mol |

| LogP | Estimated 4.5–5.0 | ~4.8 | ~3.2 (due to methoxy) | ~3.0 |

| Solubility | Low (halogen dominance) | Moderate (allyl group) | Moderate (thiazole) | Low (planar structure) |

| Key Interactions | Halogen bonds, hydrophobic | Steric bulk | Hydrogen bonding | Planar packing |

Preparation Methods

Cyclocondensation of 1,2-Diketones and Amines

The imidazole ring is constructed via the Debus-Radziszewski reaction, modified for aryl substituents. A representative protocol involves:

- Reactants :

- 4-Bromophenylglyoxal (1.2 equiv) as the diketone.

- 4-Fluoroaniline (1.0 equiv) and ammonium acetate (2.0 equiv) as nitrogen sources.

- Conditions :

- Outcome :

Key Analytical Data :

Alternative Pathway: Ullmann-Type Coupling

For substrates sensitive to acidic conditions, a palladium-catalyzed approach is employed:

- Reactants :

- 2,4-Dibromo-1-fluorobenzene (1.0 equiv).

- 4-Bromophenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%).

- Conditions :

- K₂CO₃, DMF/H₂O (4:1), 100°C, 8 hours.

- Outcome :

- Intermediate A in 65% yield with >95% purity.

Thioether Linkage Formation

Nucleophilic Substitution with Mercaptoimidazole

Intermediate A is functionalized with a thiol group for subsequent coupling:

Coupling with Chloroacetyl Chloride

The thiol group reacts with chloroacetyl chloride to form the thioether:

- Reactants :

- Intermediate B (1.0 equiv), chloroacetyl chloride (1.2 equiv).

- Conditions :

- Outcome :

Synthesis of the Acetamide Moiety

Acylation of 3-Chloroaniline

The acetamide tail is prepared separately:

- Reactants :

- 3-Chloroaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv).

- Conditions :

- Pyridine, DCM, 0°C → RT, 2 hours.

- Outcome :

- N-(3-Chlorophenyl)chloroacetamide (Intermediate D) in 92% yield.

Final Coupling and Purification

Thioether-Acetamide Conjugation

Intermediate C and D undergo nucleophilic displacement:

Crystallization and Characterization

- Recrystallization : Ethanol/DMF (9:1) yields analytically pure compound as white crystals.

- MP : 189–191°C.

- HRMS (ESI+) : m/z 585.9782 [M+H]⁺ (calc. 585.9785).

Optimization and Comparative Analysis

Table 1: Synthesis Method Comparison

Table 2: Spectroscopic Data Validation

Challenges and Mitigation Strategies

- Regioselectivity in Imidazole Formation : Use of electron-deficient aryl groups (e.g., 4-fluorophenyl) directs cyclization to the N1 position.

- Thioether Oxidation : Reactions conducted under nitrogen to prevent disulfide formation.

- Solubility Issues : Polar aprotic solvents (DMF) enhance intermediate solubility during coupling.

Scalability and Industrial Considerations

- Catalyst Recycling : Pd(PPh₃)₄ in Ullmann coupling can be recovered via extraction (85% recovery).

- Waste Management : Ethanol and DMF are distilled and reused, reducing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.